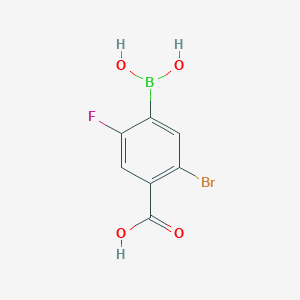

4-Borono-2-bromo-5-fluorobenzoic acid

Descripción general

Descripción

“4-Borono-2-bromo-5-fluorobenzoic acid” is a chemical compound with the molecular formula C7H5BBrFO4 . It is a halogen-substituted benzoic acid .

Molecular Structure Analysis

The molecular structure of “4-Borono-2-bromo-5-fluorobenzoic acid” consists of a benzene ring substituted with a boron, bromine, and fluorine atom, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Borono-2-bromo-5-fluorobenzoic acid” include a density of 1.9±0.1 g/cm3, boiling point of 432.4±55.0 °C at 760 mmHg, and a flash point of 215.3±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The boronic acid moiety of this compound can form reversible covalent complexes with proteins, especially those containing the amino acid serine in their active sites . This property is exploited in various proteomic techniques to isolate and study serine-containing proteins.

Drug Discovery

In medicinal chemistry, 5-Bromo-4-carboxy-2-fluorophenylboronic acid is used as a building block for the synthesis of potential drug candidates. Its ability to undergo Suzuki coupling reactions makes it valuable for creating diverse biaryl structures, which are common frameworks in pharmacologically active compounds .

Material Science

The compound finds applications in material science due to its boronic acid group, which can be used to create novel polymers with specific functionalities. These polymers have potential uses in creating smart materials that can respond to stimuli such as pH, glucose levels, or light .

Organic Synthesis

As a versatile reagent in organic synthesis, this compound is employed in the preparation of various organic intermediates. Its reactivity allows for the introduction of bromo, fluoro, and carboxy functionalities into complex molecules, which is crucial for the synthesis of many organic compounds .

Analytical Chemistry

In analytical chemistry, 5-Bromo-4-carboxy-2-fluorophenylboronic acid is used for the detection and quantification of diols and polyols. The boronic acid group interacts with these compounds, facilitating their analysis in complex mixtures .

Agricultural Chemistry

This compound is researched for its potential use in developing new agrochemicals. The presence of fluorine and bromine atoms could be leveraged to design herbicides and pesticides with novel modes of action .

Bioconjugation Techniques

Bioconjugation involves attaching two biomolecules together for the purpose of labeling or immobilization5-Bromo-4-carboxy-2-fluorophenylboronic acid can be used to conjugate carbohydrates or glycoproteins to other molecules or surfaces, due to its affinity for cis-diols present in sugars .

Environmental Science

Lastly, this compound’s role in environmental science is being explored, particularly in the development of sensors for monitoring environmental pollutants. The boronic acid group can bind to certain pollutants, potentially allowing for the creation of sensitive detection systems .

Propiedades

IUPAC Name |

4-borono-2-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNMKBPQTGVYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C(=O)O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660287 | |

| Record name | 4-Borono-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-2-bromo-5-fluorobenzoic acid | |

CAS RN |

957034-89-8 | |

| Record name | 4-Borono-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)

![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)

![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)